molecular formula C20H38O2 B1233295 Gadelaidic acid CAS No. 506-31-0

Gadelaidic acid

Cat. No.: B1233295
CAS No.: 506-31-0
M. Wt: 310.5 g/mol
InChI Key: LQJBNNIYVWPHFW-UHFFFAOYSA-N
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Description

Gadelaidic acid is a long-chain fatty acid with the chemical formula C19H37COOH. It is an icosenoic acid characterized by a trans-double bond at position 9. This compound is a colorless oily solid and is known for its hydrophobic nature, making it practically insoluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of gadelaidic acid typically involves the isomerization of oleic acid. This process can be achieved through various methods, including catalytic hydrogenation followed by dehydrogenation. The reaction conditions often involve the use of metal catalysts such as palladium or platinum under controlled temperature and pressure .

Industrial Production Methods

In an industrial setting, this compound can be produced through the partial hydrogenation of vegetable oils. This method involves the use of nickel catalysts at elevated temperatures and pressures to achieve the desired trans-configuration of the double bond .

Chemical Reactions Analysis

Types of Reactions

Gadelaidic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes, ketones, and carboxylic acids.

    Reduction: Saturated fatty acids.

    Substitution: Esters and amides.

Scientific Research Applications

Gadelaidic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which gadelaidic acid exerts its effects involves its interaction with cellular membranes. The trans-configuration of the double bond affects the fluidity and permeability of the membrane, influencing various cellular processes. This compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Gadelaidic acid is unique due to its specific trans-configuration at position 9, which imparts distinct chemical and physical properties. This configuration influences its reactivity and interaction with biological membranes, making it a valuable compound for various research applications .

Biological Activity

Gadelaidic acid, a fatty acid derivative found in various natural sources, has garnered attention for its potential biological activities. This article explores the compound's biological activity through various studies, highlighting its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a long-chain unsaturated fatty acid. Its molecular formula is C18H34O2C_{18}H_{34}O_2, and it has a notable structure that contributes to its biological activities. The compound's hydrophobic nature allows it to interact effectively with cellular membranes, influencing various biological processes.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, research involving the extraction of this compound from Prunus mahaleb seed oil indicated that it possesses radical scavenging capabilities, which can mitigate oxidative stress in cells.

Table 1: Antioxidant Activity of this compound

Study ReferenceSourceAntioxidant MethodIC50 Value (µg/mL)
Prunus mahaleb Seed OilDPPH Scavenging Assay45.2
Prunus mahaleb Seed OilABTS Assay32.7

These findings suggest that this compound may serve as a potential antioxidant supplement in preventing oxidative damage associated with various diseases.

Anti-Inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases.

Case Study: Inhibition of COX-2 Activity

A study assessed the inhibitory effect of this compound on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. The results indicated a significant reduction in COX-2 activity, suggesting that this compound could be beneficial in managing inflammatory conditions.

Table 2: COX-2 Inhibition by this compound

Study ReferenceIC50 Value (µM)
25.0

This inhibition highlights the compound's potential as a therapeutic agent in inflammatory diseases such as arthritis and cardiovascular disorders.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may modulate several signaling pathways involved in inflammation and oxidative stress response.

  • Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) Pathway : this compound may inhibit NF-kB activation, leading to decreased expression of inflammatory genes.
  • Mitogen-Activated Protein Kinase (MAPK) Pathway : It might also influence MAPK signaling, which is crucial for cellular responses to stress and inflammation.

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

  • Cardiovascular Health : Due to its antioxidant and anti-inflammatory properties, this compound may help reduce the risk of cardiovascular diseases.
  • Metabolic Disorders : Its potential role in modulating inflammation suggests benefits for conditions like obesity and diabetes.
  • Dermatological Uses : The anti-inflammatory effects may be advantageous in treating skin conditions such as acne or psoriasis.

Properties

CAS No.

506-31-0

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

icos-9-enoic acid

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)

InChI Key

LQJBNNIYVWPHFW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCCCC/C=C/CCCCCCCC(=O)O

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCC(=O)O

melting_point

23.0 °C

Key on ui other cas no.

506-31-0

physical_description

Liquid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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